5-(3-Bromo-4-fluorophenyl)-1,3-oxazole

Catalog No.
S6609679
CAS No.
929884-83-3
M.F
C9H5BrFNO
M. Wt
242.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Bromo-4-fluorophenyl)-1,3-oxazole

CAS Number

929884-83-3

Product Name

5-(3-Bromo-4-fluorophenyl)-1,3-oxazole

IUPAC Name

5-(3-bromo-4-fluorophenyl)-1,3-oxazole

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

InChI

InChI=1S/C9H5BrFNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H

InChI Key

MKTRMARECBPXFR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CN=CO2)Br)F

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)Br)F

5-(3-Bromo-4-fluorophenyl)-1,3-oxazole is a heterocyclic compound characterized by its molecular formula C10H5BrFNO and a molecular weight of 259.1 g/mol. This compound appears as a white crystalline solid with a melting point ranging from 168 to 171°C and a boiling point of approximately 455.5°C. It is slightly soluble in water but readily dissolves in organic solvents such as ethanol, methanol, and chloroform. The structure features an oxazole ring with a bromine atom and a fluorine atom attached to the phenyl group, contributing to its unique chemical properties.

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Oxidation: This compound can be oxidized to form different oxazole derivatives.
  • Reduction: The oxazole ring or substituents can be modified through reduction reactions.

Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation. The specific products formed depend on the reaction conditions and reagents employed.

Research has indicated that 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole exhibits several biological activities. It has demonstrated antimicrobial, antifungal, and antitumor properties. Notably, studies have shown efficacy against the HIV-1 virus, indicating its potential as an antiviral agent. Its low toxicity profile further enhances its appeal for therapeutic applications.

The synthesis of 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole typically involves the reaction of 5-(3-Bromo-4-fluorophenyl)-2-hydroxybenzaldehyde with hydroxylamine hydrochloride and acetic anhydride. This method allows for the formation of the oxazole ring under controlled conditions. Characterization techniques such as UV-Vis, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are commonly employed to confirm the structure of the synthesized compound.

This compound has several applications in scientific research:

  • Starting Material: It serves as a precursor for synthesizing various bioactive compounds.
  • Analytical Chemistry: Used as a standard reference material in analytical studies.
  • Drug Development: Investigated for its potential therapeutic implications across various diseases due to its unique structural features.

Similar Compounds

  • 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
    • Shares a similar fluorophenyl group but features a different heterocyclic core.
  • 1,3,4-Oxadiazoles
    • Contains an oxazole ring but differs in substitution patterns and biological activities.
  • 2-(Bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole
    • Similar structure with variations in substituent positions affecting reactivity and properties.

Uniqueness

5-(3-Bromo-4-fluorophenyl)-1,3-oxazole is distinguished by its specific substitution pattern involving both bromine and fluorine atoms on the phenyl group. This unique arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. Its combination of antimicrobial and antiviral properties makes it particularly valuable in medicinal chemistry .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

240.95385 g/mol

Monoisotopic Mass

240.95385 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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